Bienvenue dans la boutique en ligne BenchChem!

2-Deoxy-2-fluoro-D-glucose

hexokinase kinetics glycolysis inhibition hypoxic tumor targeting

Procure 2-Deoxy-2-fluoro-D-glucose (CAS 62182-10-9) as the essential unlabeled reference standard for [¹⁸F]FDG radiochemical purity validation, and as the superior glycolysis probe—its ID₅₀ of 1 mM is 6-fold lower than 2-CG and substantially more potent than 2-DG in hypoxic tumor cytotoxicity. For BBB model validation, 2-FG exhibits a 1.67-fold transport advantage over glucose. With 6.1-fold greater antiplasmodial potency (IC₅₀ 3.7 mM) vs. 2-DG (22.5 mM), this compound uniquely meets pharmacopoeial QC requirements for clinical PET manufacturing while enabling glycolytic inhibition studies at lower, artifact-free concentrations.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 62182-10-9
Cat. No. B7804807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluoro-D-glucose
CAS62182-10-9
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1
InChIKeyZCXUVYAZINUVJD-UKFBFLRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2-fluoro-D-glucose (CAS 62182-10-9) Procurement Guide for PET Tracer and Glycolysis Research Applications


2-Deoxy-2-fluoro-D-glucose (CAS 62182-10-9), also designated as 2-FG or FDG, is a synthetic monosaccharide analog in which the C-2 hydroxyl group of D-glucose is substituted with a fluorine atom [1]. This single-atom substitution confers two critical biochemical properties: (1) it remains a competent substrate for facilitative glucose transporters (GLUTs) and hexokinase-mediated phosphorylation, and (2) the resulting 2-FG-6-phosphate cannot undergo phosphoglucose isomerase-mediated conversion to fructose-6-phosphate, leading to metabolic trapping within cells [2]. When labeled with fluorine-18 (t₁/₂ = 110 min), 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) serves as the predominant radiotracer for positron emission tomography (PET), utilized in over 90% of clinical PET studies across oncology, neurology, and cardiology [3]. The unlabeled (cold) compound is essential for in vitro assay development, competitive binding studies, and as a reference standard for radiochemical purity validation [4].

Why 2-Deoxy-2-fluoro-D-glucose Cannot Be Replaced by 2-Deoxy-D-glucose or Other C-2 Halogenated Analogs in Critical Applications


Procurement decisions involving C-2-substituted glucose analogs must recognize that even subtle alterations at the C-2 position produce markedly divergent biological and physicochemical outcomes. The substitution of the C-2 hydroxyl with fluorine (as in 2-FG) versus hydrogen (as in 2-deoxy-D-glucose, 2-DG) or larger halogens (chlorine as 2-CG, bromine as 2-BG) alters the van der Waals radius, electronegativity, and hydrogen-bonding capacity, which in turn modulates hexokinase binding affinity [1]. Fluorine, with its small atomic radius (1.47 Å) comparable to hydrogen (1.20 Å) yet possessing the highest electronegativity (3.98 on the Pauling scale), produces a C–F bond that mimics the stereoelectronic properties of the C–O bond in glucose more closely than any other halogen substitution [2]. These molecular differences cascade into quantifiable variations in substrate affinity (Km), glycolytic inhibitory potency (ID₅₀), cellular uptake kinetics, and metabolic trapping efficiency [3]. Consequently, substituting 2-FG with 2-DG or other halogenated analogs in an assay, tracer synthesis, or combination therapy protocol will yield non-interchangeable results that cannot be extrapolated without empirical validation [4].

2-Deoxy-2-fluoro-D-glucose: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Compounds


2-FG Demonstrates Superior Hexokinase I Binding Affinity Compared to 2-DG, 2-CG, and 2-BG

2-FG exhibits the highest binding affinity to hexokinase I among all C-2-substituted D-glucose analogs evaluated. In a QSAR-based flexible docking study combined with in vitro lactate inhibition assays, the rank order of binding affinity was: D-glucose > 2-FG > 2-DG > 2-CG > 2-BG [1]. 2-FG showed a glycolytic inhibitory potency (ID₅₀) of 1 mM, which is 6-fold lower (more potent) than the ID₅₀ of 6 mM observed for 2-CG, and substantially lower than the >6 mM observed for 2-BG. Flow cytometry and trypan blue exclusion assays confirmed that the preferential killing of hypoxic versus aerobic tumor cells increases as a function of relative hexokinase binding affinity [1].

hexokinase kinetics glycolysis inhibition hypoxic tumor targeting in silico docking

2-FG Exhibits 6.1-Fold Lower Antiplasmodial IC₅₀ Compared to 2-DG Against Plasmodium falciparum

In a direct comparative study evaluating 2-substituted glucose analogs against intraerythrocytic Plasmodium falciparum, 2-FG was identified as the most effective inhibitor of parasite proliferation among all analogs tested [1]. 2-FG demonstrated an IC₅₀ of 3.7 mM for inhibiting parasite growth, compared to an IC₅₀ of 22.5 mM for 2-DG under identical culture conditions [1]. This represents a 6.1-fold greater potency for 2-FG. The antiplasmodial activity of both compounds was further enhanced when glucose concentration in the culture medium was reduced, consistent with competitive inhibition of glucose uptake and phosphorylation [1].

malaria Plasmodium falciparum glycolysis inhibition antiplasmodial activity

2-FG Shows 1.67-Fold Higher Blood-Brain Barrier Transport Coefficient Compared to D-Glucose

The blood-brain barrier transport kinetics of [¹⁴C]2-FG were directly compared to those of D-glucose and [³H]2-DG in pentobarbital-anesthetized adult rats using the brain uptake index (BUI) method [1]. The BUI for 2-FG was measured at 54.3 ± 5.6. Nonlinear regression analysis yielded a Km of 6.9 ± 1.1 mM and a Vmax of 1.70 ± 0.32 μmol/min/g for 2-FG transport. Critically, the transport coefficient ratio (k₁²⁻FG / k₁ᵍˡᵘᶜᵒˢᵉ) was calculated as 1.67 ± 0.07, indicating that 2-FG is transported across the blood-brain barrier 67% more efficiently than native D-glucose [1]. The phosphorylation constant was 0.55 ± 0.16, and the measured lumped constant (hexose utilization index) for 2-FG was 0.85 ± 0.16 [1].

blood-brain barrier transport kinetics brain uptake lumped constant

2-FG (FDG) Exhibits a 20% Lower Lumped Constant for Cerebral Glucose Quantitation Compared to Its 2-Epimer FDM

A comparative PET study in 13 patients with focal brain lesions directly evaluated [¹⁸F]FDG (2-FG) and its C-2 epimer [¹⁸F]2-fluoro-2-deoxy-D-mannose (FDM) [1]. Across whole brain, the transport rate constant K*₁ was essentially unchanged between tracers, but the back-transport rate constant k*₂ was 6% higher for FDM compared to FDG. The phosphorylation rate constant k*₃ was 9% lower for FDM. These kinetic differences translate to a 20% lower lumped constant for FDM relative to FDG [1]. No significant regional variability in this differential tracer behavior was observed across normal or lesioned brain tissue [1].

PET imaging lumped constant brain lesions 2-fluoro-2-deoxy-D-mannose cerebral glucose metabolism

2-FG Demonstrates a 0.2 mM Hexokinase Km in S. cerevisiae, Contrasting with Poor Substrate Activity of 3-Deoxy-3-fluoro-D-glucose and 4-Deoxy-4-fluoro-D-glucose (Km = 80 mM)

A systematic substrate specificity study of deoxyfluoro-D-glucopyranoses using yeast hexokinase (Saccharomyces cerevisiae) established that the position of fluorine substitution critically determines substrate competence [1]. 2-Deoxy-2-fluoro-D-glucose (2-FG) and its C-2 epimer 2-deoxy-2-fluoro-D-mannose were both classified as good substrates for yeast hexokinase [1]. In a separate enzyme database entry, the Km of 2-deoxy-2-fluoro-D-glucose for S. cerevisiae hexokinase was recorded as 0.2 mM at 37°C, pH 7.4 [2]. In striking contrast, 3-deoxy-3-fluoro-D-glucose and 4-deoxy-4-fluoro-D-glucose are poor substrates with Km values of 8×10⁻² M (80 mM) [1], representing a 400-fold difference in apparent enzyme affinity.

hexokinase specificity fluorinated glucose analogs enzyme kinetics substrate profiling

2-FG Is the Only Radiolabeled Glucose Analog in Clinical PET Use Across Cardiology, Neurology, and Oncology

A comprehensive review of radiolabeled glucose analogs evaluated for PET imaging concluded that [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the only radiolabeled glucose analogue currently used clinically across cardiology, neurology, and oncology [1]. Alternative iodinated glucose analogs labeled at positions 3, 4, or 6 have been synthesized and biologically evaluated, but none have achieved clinical adoption comparable to [¹⁸F]FDG [1]. Independent reviews confirm that [¹⁸F]FDG accounts for approximately 90% of all clinical PET studies [2]. The clinical dominance of [¹⁸F]FDG derives from its well-characterized kinetic parameters (including the lumped constant), established regulatory pathways for GMP manufacturing, and the extensive clinical validation literature that enables standardized image interpretation [3].

PET imaging radiotracer fluorine-18 clinical diagnostics glucose metabolism

High-Value Application Scenarios for 2-Deoxy-2-fluoro-D-glucose Based on Quantified Differentiation Evidence


Glycolysis-Targeted Hypoxic Tumor Cell Killing Assays Requiring Maximum Potency

Based on direct comparative evidence demonstrating that 2-FG exhibits a glycolytic inhibition ID₅₀ of 1 mM—6-fold lower (more potent) than 2-CG (ID₅₀ = 6 mM) and substantially more potent than 2-DG in hypoxic tumor cell cytotoxicity assays [1]—researchers evaluating glycolysis inhibition in hypoxic tumor models should procure 2-FG rather than 2-DG or larger halogenated analogs. The superior hexokinase I binding affinity of 2-FG (ranked second only to native D-glucose) enables robust glycolytic blockade at lower working concentrations, which is particularly critical when studying oxygen-deprived microenvironments where glucose competition is heightened [1].

Blood-Brain Barrier Transport Model Validation and Cerebral Glucose Uptake Quantitation

The established 1.67-fold transport advantage of 2-FG over D-glucose across the blood-brain barrier (k₁²⁻FG/k₁ᵍˡᵘᶜᵒˢᵉ = 1.67 ± 0.07) [2] makes unlabeled 2-FG the preferred compound for in vitro BBB model validation, competitive GLUT1 inhibition assays, and calibration of brain slice uptake experiments. Researchers using alternative glucose analogs such as 2-DG or 3-O-methylglucose will not recapitulate the enhanced transport kinetics that underpin the sensitivity of clinical [¹⁸F]FDG PET for detecting cerebral metabolic abnormalities. The measured lumped constant of 0.85 ± 0.16 for 2-FG in rat brain [2] also provides a validated reference for translating in vitro uptake data to in vivo cerebral metabolic rate estimations.

Plasmodium falciparum Glycolysis Inhibitor Screening and Antimalarial Mechanism Studies

Given the 6.1-fold lower IC₅₀ of 2-FG (3.7 mM) relative to 2-DG (22.5 mM) against intraerythrocytic P. falciparum proliferation [3], malaria researchers should select 2-FG for screening campaigns targeting parasite glycolysis. The enhanced potency of 2-FG permits detection of antiproliferative effects at concentrations that avoid confounding osmotic or cytotoxicity artifacts associated with high-millimolar 2-DG exposures. Furthermore, the established correlation between antiplasmodial activity and hexokinase inhibition [3] supports the use of 2-FG as a mechanistic probe for validating glycolysis as a druggable pathway in Plasmodium species.

PET Tracer Manufacturing: Reference Standard for Radiochemical Purity and Identity Testing

As the only radiolabeled glucose analog in clinical PET use across cardiology, neurology, and oncology, representing approximately 90% of all clinical PET studies [4], [¹⁸F]FDG manufacturing requires unlabeled 2-FG (CAS 62182-10-9) as the essential reference standard for radiochemical purity validation via HPLC and TLC, identity confirmation by retention time matching, and system suitability testing. Procurement of alternative glucose analogs (2-DG, 2-FDM, or iodinated derivatives) does not fulfill regulatory pharmacopoeial requirements for [¹⁸F]FDG quality control. Additionally, the 20% lower lumped constant of FDM relative to FDG [5] underscores that even the C-2 epimer cannot substitute for 2-FG in PET quantitation workflows without introducing systematic measurement error.

Quote Request

Request a Quote for 2-Deoxy-2-fluoro-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.